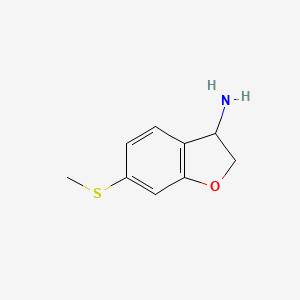
6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a methylsulfanyl group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylsulfanyl group can be achieved through nucleophilic substitution reactions. The amine group can be introduced via reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and purity. Techniques such as chromatography and crystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amine group.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of the amine group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine
- 6-(Methylselanyl)-2,3-dihydro-1-benzofuran-3-amine
- 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
Uniqueness
6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific positioning of the methylsulfanyl and amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3 |
InChI Key |
IRILIZGMAOTYIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


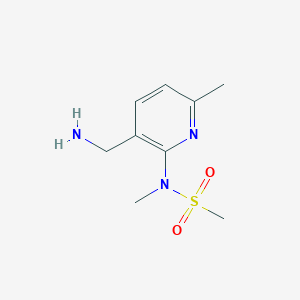
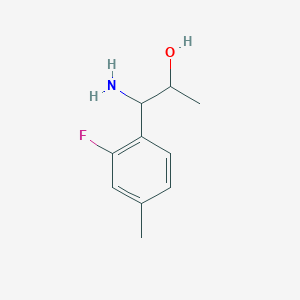
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
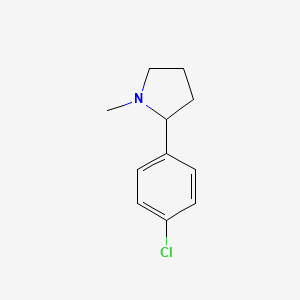
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
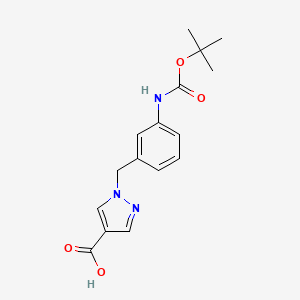
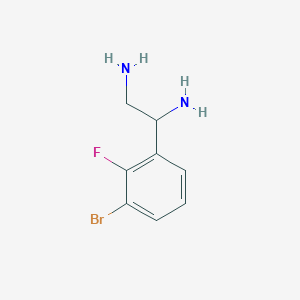
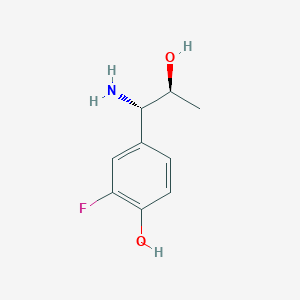
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
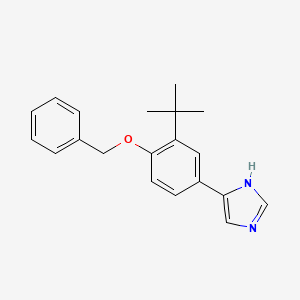
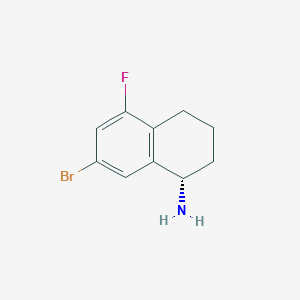
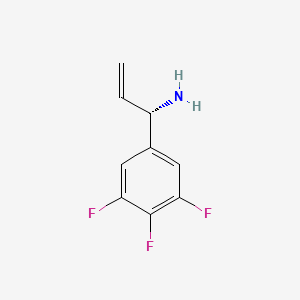
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
